![molecular formula C23H19ClN4O B3035196 1-{4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one CAS No. 303985-95-7](/img/structure/B3035196.png)
1-{4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one
Overview
Description
This compound is a heterocyclic chemical compound with a nitrogen-based hetero-aromatic ring structure . It’s a part of the pyrazolo[1,5-a]pyrimidine family, which is a significant scaffold for the synthesis and development of many promising drugs .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The yield of the final product was reported to be 95% . The synthesis process involves the use of various reagents and catalysts .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a tricyclic ring system . The dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been used in the synthesis of pyrazolopyrimidine triazole derivatives . It also showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM .Physical And Chemical Properties Analysis
The compound is a colorless solid with a melting point of 302–304 °C . It has a molecular weight of 402.88 . The 1H NMR and 13C NMR data provide detailed information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
- Synthesis : Researchers have developed an efficient synthesis method for 1,3,5-trisubstituted-1H-pyrazoles using vitamin B1 as a catalyst. These compounds exhibit fluorescence properties and can be synthesized from α, β-unsaturated aldehydes/ketones and substituted phenylhydrazine .
- Utility : 1,3,5-Triarylpyrazoline compounds, including derivatives of our target compound, exhibit excellent fluorescence, thermal stability, and washing resistance. These properties make them suitable for photoluminescent and photorefractive applications .
- Antibacterial and Anticancer Activities : Pyrazoline derivatives have demonstrated promising activities against bacteria and cancer cells. Researchers have explored their potential as antibacterial, anticancer, anticonvulsant, and anti-inflammatory agents .
- Antidepressants and Antihypertensive Agents : Some pyrazoline derivatives have been used in antidepressants and antihypertensive drugs .
- Fluorescent Whitening Agents : Triarylpyrazoline compounds find applications as fluorescent whitening agents in the textile industry .
- Laser Dyes and Fluorescent Probes : These compounds have gained prominence as laser dyes and fluorescent probes in high-tech applications .
Fluorescent Materials and Sensors
Photoluminescent and Photorefractive Materials
Medicinal Chemistry
Textile Industry
High-Tech Fields
Antitubercular Activity
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression of the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell proliferation . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . This disruption can lead to cell death or apoptosis, particularly in cancer cells where rapid and uncontrolled cell proliferation is a key characteristic .
Pharmacokinetics
The compound’s potent inhibitory effects on cdk2 and its significant cytotoxic activities against various cell lines suggest that it may have favorable bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been shown to inhibit cell proliferation and induce apoptosis within these cells . The compound’s potent dual activity against the examined cell lines and CDK2 makes it a promising candidate for further investigations .
properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethylazetidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O/c1-23(2)14-27(22(23)29)18-9-5-16(6-10-18)20-11-12-25-21-19(13-26-28(20)21)15-3-7-17(24)8-4-15/h3-13H,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZOMYLUSPVFHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)C3=CC=NC4=C(C=NN34)C5=CC=C(C=C5)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001124031 | |
Record name | 1-[4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethyl-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001124031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one | |
CAS RN |
303985-95-7 | |
Record name | 1-[4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethyl-2-azetidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303985-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethyl-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001124031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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